3-Pentanone-2,2,4,4-D4

Descripción general

Descripción

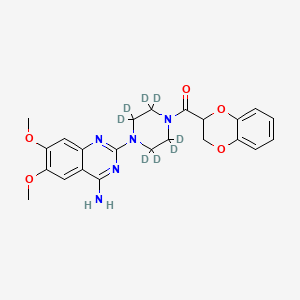

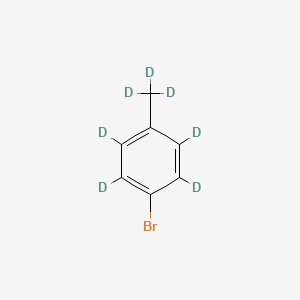

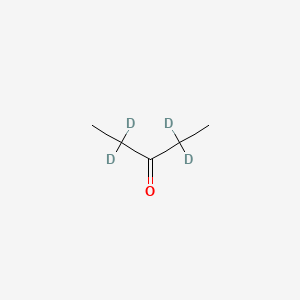

3-Pentanone-2,2,4,4-D4 is a chemical compound with the molecular formula C5H6D4O . It is also known as Di-tert-butyl ketone, Hexamethylacetone, or Pivalone . The IUPAC name for this compound is 3-Pentanone, 2,2,4,4-tetramethyl- .

Molecular Structure Analysis

The molecular weight of this compound is 142.2386 . The structure of this compound can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. For instance, the reduction reaction of 2,2,4,4-tetramethyl-3-pentanone using lithium triethylborohydride under standard conditions (tetrahydrofuran, 0°C) has been examined .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.419 . The density of this compound is 0.824 g/mL at 25 °C .Aplicaciones Científicas De Investigación

1. Chemical Reaction Kinetics

- Metathetical Reaction Studies : James and Steacie (1958) investigated the photolysis of 3-pentanone-d10 and found significant findings regarding the metathetical reaction kinetics involving the ethyl radical. They observed that the isotopic effect, such as the substitution of D (Deuterium) for H (Hydrogen), impacts the activation energy of the reaction, providing valuable insights into the reaction mechanisms (James & Steacie, 1958).

2. Petrochemical Research

- Oil Recovery Enhancement : Argüelles-Vivas et al. (2020) highlighted the application of 3-pentanone in enhancing water imbibition in core flooding of fractured carbonate cores. This research demonstrated that 3-pentanone can significantly influence oil recovery processes, especially in the presence of an initial aqueous phase in the matrix (Argüelles-Vivas et al., 2020).

3. Purification Processes

- Purification of Phosphoric Acid : Marcilla, Rulz, and Martinez-Pons (1993) utilized 3-Pentanone for the purification of wet process phosphoric acid, exploring its efficiency in impurity distribution and purification behaviors compared to other solvents (Marcilla, Rulz, & Martinez-Pons, 1993).

4. Combustion and Fuel Studies

- Pyrolysis and Oxidation in Combustion : Dames et al. (2014) used 3-pentanone in studying the kinetics of its pyrolysis and oxidation within combustion environments. This research is pivotal in understanding the behavior of 3-pentanone in high-temperature conditions typical in internal combustion engines (Dames et al., 2014).

5. Atmospheric Chemistry

- Atmospheric Aerosol Interaction : Plath, Valley, and Richmond (2013) explored how 3-pentanone adsorbs at the vapor-water interface on aerosols, providing insights into the behavior of ketones in atmospheric conditions. This study is significant for understanding the role of organic materials like 3-pentanone in Earth's atmosphere (Plath, Valley, & Richmond, 2013).

6. Synthesis and Chemical Interactions

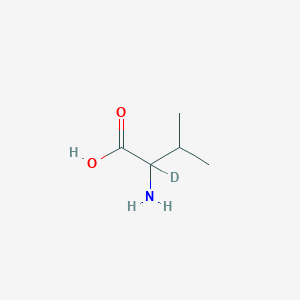

- Enolization and Isotope Effects : Held and Xie (1997) focused on the enolization of 3-Pentanone-2,2-d2, measuring internal deuterium kinetic isotope effects. Their findings contribute to the understanding of proton transfer in chemical synthesis processes (Held & Xie, 1997).

7. Fuel Concentration Measurement Techniques

- Internal Combustion Engine Analysis : Einecke, Schulz, and Sick (2000) presented a method based on laser-induced fluorescence of 3-pentanone for measuring concentration, temperature, and fuel/air equivalence ratios in internal combustion engines. This technique is important for engine performance and emission analysis (Einecke, Schulz, & Sick, 2000).

Safety and Hazards

Propiedades

IUPAC Name |

2,2,4,4-tetradeuteriopentan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5(6)4-2/h3-4H2,1-2H3/i3D2,4D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPIMTJIUBPUKL-KHORGVISSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C(=O)C([2H])([2H])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.